1-((Trifluoromethyl)thio)isoquinoline
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Overview
Description
1-((Trifluoromethyl)thio)isoquinoline is a fluorinated isoquinoline derivative that has garnered significant interest in the fields of chemistry, biology, and materials science. The incorporation of the trifluoromethylthio group into the isoquinoline framework imparts unique properties to the compound, making it valuable for various applications, including pharmaceuticals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((Trifluoromethyl)thio)isoquinoline can be synthesized through a silver(I)-catalyzed reaction of 2-alkynylbenzaldoxime with silver (trifluoromethyl)thiolate in the presence of p-methoxybenzenesulfonyl chloride . This method provides a straightforward and efficient route to the desired compound under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of silver catalysts and trifluoromethylthiolate reagents would be optimized for larger-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-((Trifluoromethyl)thio)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups, such as thiols or sulfides.
Substitution: The trifluoromethylthio group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-((Trifluoromethyl)thio)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-((Trifluoromethyl)thio)isoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to inhibition or modulation of enzyme activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(Trifluoromethyl)isoquinoline: Similar in structure but lacks the sulfur atom, which can affect its reactivity and biological activity.
1-(Trifluoromethylthio)benzene: A simpler analog with a benzene ring instead of an isoquinoline ring, used for comparison in reactivity studies.
4-Fluoroisoquinoline: Another fluorinated isoquinoline derivative with different substitution patterns, leading to distinct properties and applications.
Uniqueness: 1-((Trifluoromethyl)thio)isoquinoline stands out due to the presence of both the trifluoromethyl and thio groups, which confer unique chemical and biological properties. Its increased lipophilicity and membrane permeability make it particularly valuable in drug development and materials science .
Properties
Molecular Formula |
C10H6F3NS |
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Molecular Weight |
229.22 g/mol |
IUPAC Name |
1-(trifluoromethylsulfanyl)isoquinoline |
InChI |
InChI=1S/C10H6F3NS/c11-10(12,13)15-9-8-4-2-1-3-7(8)5-6-14-9/h1-6H |
InChI Key |
ABMDFELEDNDIBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2SC(F)(F)F |
Origin of Product |
United States |
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